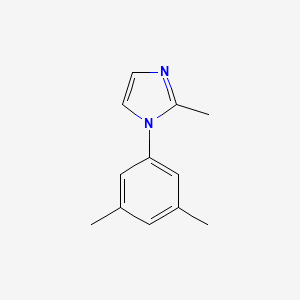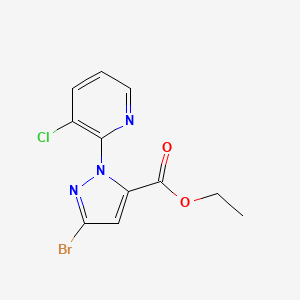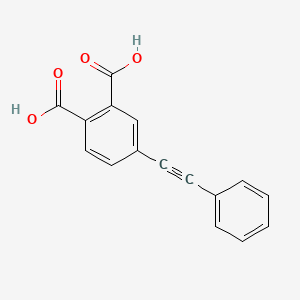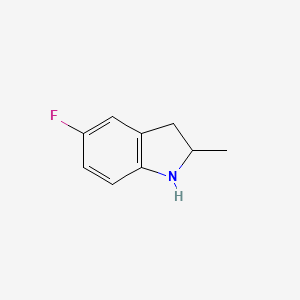
5-Fluoro-2-metilindolina
Descripción general
Descripción
5-Fluoro-2-methylindoline (5-FMI) is a fluorinated aliphatic amine that has become increasingly important in the field of organic synthesis due to its unique properties and diverse applications. 5-FMI is widely used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and fragrances. It is also used as a building block in the synthesis of both natural and unnatural products. 5-FMI has been extensively studied for its various chemical and biological properties, and its potential to be used in a variety of applications.
Aplicaciones Científicas De Investigación
Farmacología
5-Fluoro-2-metilindolina: se ha explorado por su potencial en aplicaciones farmacológicas debido a su estructura de indolina. Los derivados de indolina son conocidos por sus diversas actividades biológicas, incluidas las propiedades antivirales, antiinflamatorias, anticancerígenas y antimicrobianas . La capacidad del compuesto para interactuar con varios receptores biológicos lo convierte en un candidato valioso para el desarrollo de nuevos agentes terapéuticos.
Ciencia de materiales
En el campo de la ciencia de materiales, This compound se utiliza por sus propiedades químicas. Sirve como precursor o intermedio en la síntesis de moléculas más complejas. Su estabilidad y reactividad en diferentes condiciones son beneficiosas para crear nuevos materiales con las características deseadas .
Investigación agrícola
El papel de This compound en la investigación agrícola no está directamente documentado. Sin embargo, los compuestos de indolina a menudo están involucrados en el estudio de las hormonas vegetales y los reguladores del crecimiento. Por ejemplo, el ácido indolacético, un derivado del indol, es una hormona vegetal bien conocida . Los investigadores pueden explorar compuestos similares como this compound para sus posibles efectos sobre el crecimiento y desarrollo de las plantas.
Síntesis química
This compound: es significativa en la síntesis química, ya que se puede utilizar para crear varios derivados del indol. Estos derivados prevalecen en muchos alcaloides y tienen roles importantes en la síntesis de compuestos con valor medicinal . La versatilidad del compuesto en las reacciones lo convierte en un activo valioso en la química orgánica sintética.
Estudios ambientales
Si bien los estudios específicos sobre This compound en la investigación ambiental no están disponibles fácilmente, los compuestos fluorados a menudo se examinan por su impacto ambiental. La investigación se centra típicamente en la distribución, toxicidad y remediación de estos compuestos en el medio ambiente .
Investigación bioquímica
En bioquímica, This compound puede estudiarse por sus interacciones con macromoléculas biológicas. Como indolina fluorada, podría utilizarse para inhibir o modular actividades enzimáticas, lo cual es crucial para comprender los mecanismos de la enfermedad y desarrollar terapias farmacológicas .
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which include 5-fluoro-2-methylindoline, have been found to bind with high affinity to multiple receptors . This suggests that 5-Fluoro-2-methylindoline may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Fluoro-2-methylindoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can affect various biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
For example, the lipophilicity of indole derivatives, as indicated by their Log Po/w values, can affect their absorption and distribution .
Result of Action
Given the diverse biological activities of indole derivatives, it’s plausible that 5-fluoro-2-methylindoline could have a range of effects at the molecular and cellular levels, potentially influencing processes such as cell apoptosis, autophagy, and epithelial–mesenchymal transition .
Action Environment
For instance, it is recommended to keep 5-Fluoro-2-methylindoline in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Propiedades
IUPAC Name |
5-fluoro-2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGDQQKEPRIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459353 | |
| Record name | 5-Fluoro-2-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
825-70-7 | |
| Record name | 5-Fluoro-2-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



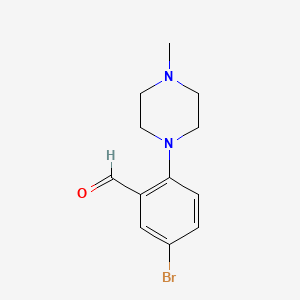
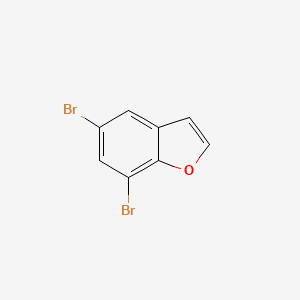
![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)


![7-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1609854.png)
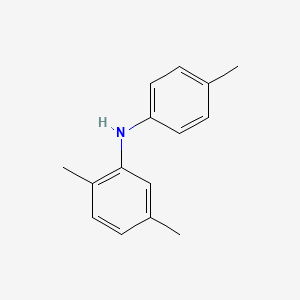

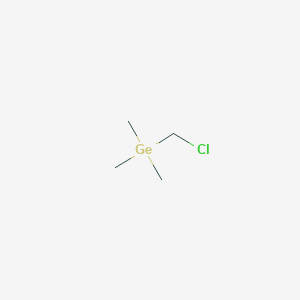
![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)
